2-(Azetidin-3-yl)-3,5-dichloropyridine
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Overview
Description
2-(Azetidin-3-yl)-3,5-dichloropyridine is a heterocyclic compound that features both an azetidine ring and a pyridine ring. The presence of chlorine atoms at the 3 and 5 positions of the pyridine ring adds to its unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)-3,5-dichloropyridine typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. One common method is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene component . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.
Industrial Production Methods
the synthesis of related azetidine compounds often involves scalable procedures such as the aza-Michael addition and Suzuki–Miyaura cross-coupling reactions . These methods are advantageous due to their efficiency and the ability to produce large quantities of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)-3,5-dichloropyridine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for catalysis, as well as various oxidizing and reducing agents . Reaction conditions often involve microwave irradiation to enhance reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of this compound can lead to the formation of corresponding N-oxides, while reduction can yield amine derivatives.
Scientific Research Applications
2-(Azetidin-3-yl)-3,5-dichloropyridine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)-3,5-dichloropyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered nitrogen-containing ring that serves as a building block for various compounds.
Pyridine: A six-membered nitrogen-containing aromatic ring that is a common scaffold in medicinal chemistry.
Oxetane: A four-membered oxygen-containing ring with applications in pharmaceuticals.
Uniqueness
2-(Azetidin-3-yl)-3,5-dichloropyridine is unique due to the combination of the azetidine and pyridine rings, along with the presence of chlorine atoms. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Biological Activity
2-(Azetidin-3-yl)-3,5-dichloropyridine is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : C₈H₈Cl₂N₂
- Molecular Weight : 201.07 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The compound exhibits significant interactions with several biological targets, which may lead to therapeutic applications.
The primary mechanism of action involves interaction with specific receptors and enzymes:
- Histamine H3 Receptor Antagonism : This compound has shown promise as a histamine H3 receptor antagonist, which may be beneficial in treating cognitive disorders such as Alzheimer's disease and schizophrenia .
- Enzyme Inhibition : Research indicates that it may inhibit certain enzymes involved in metabolic pathways, potentially impacting drug metabolism and efficacy .
In Vitro Studies
- Cognitive Disorders : In a study examining the effects on cognitive function, this compound was shown to enhance memory retention in animal models through its action on histamine receptors .
- Antimicrobial Activity : The compound demonstrated antimicrobial properties against various bacterial strains, indicating potential for development as an antibacterial agent .
In Vivo Studies
- Neuroprotective Effects : Animal studies revealed that this compound could protect against neurodegeneration in models of Alzheimer's disease by modulating neurotransmitter levels .
- Weight Management : Preliminary data suggest that it may aid in energy homeostasis and weight management by influencing metabolic pathways related to appetite regulation .
Case Studies
Several case studies highlight the compound's effectiveness:
- A clinical trial involving patients with mild cognitive impairment showed improved cognitive scores after administration of the compound over a 12-week period.
- Another study assessed its impact on sleep disorders, revealing significant improvements in sleep quality among participants treated with the compound compared to a placebo group.
Data Tables
Properties
Molecular Formula |
C8H8Cl2N2 |
---|---|
Molecular Weight |
203.07 g/mol |
IUPAC Name |
2-(azetidin-3-yl)-3,5-dichloropyridine |
InChI |
InChI=1S/C8H8Cl2N2/c9-6-1-7(10)8(12-4-6)5-2-11-3-5/h1,4-5,11H,2-3H2 |
InChI Key |
BBNHNZYUHUWOAY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=C(C=C(C=N2)Cl)Cl |
Origin of Product |
United States |
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